molecular formula C10H20N2O2 B3021668 tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate CAS No. 947732-58-3

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Cat. No. B3021668
CAS RN: 947732-58-3
M. Wt: 200.28
InChI Key: PGBVMVTUWHCOHX-HTQZYQBOSA-N
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Description

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Synthesis Analysis

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Molecular Structure Analysis

The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The IUPAC name is tert-butyl carbamate .


Chemical Reactions Analysis

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Physical And Chemical Properties Analysis

“tert-Butyl carbamate” is a white to pale yellow or pale pink crystalline powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound reveals its importance in the accurate substitution of the cyclopentane ring, resembling the structure in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method was established for this compound, optimizing the synthesis process and achieving an 81% total yield over three steps (Zhao, Guo, Lan, & Xu, 2017).

Stereochemistry Control in Synthesis

An efficient stereoselective route for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, starting from simple 3-cyclohexene-1-carboxylic acid. This process demonstrates the control of stereochemistry at critical centers via Mitsunobu reaction and base-catalyzed epimerization, providing a scalable route for these stereoisomers (Wang, Ma, Reddy, & Hu, 2017).

Deprotection and Acylation Studies

In studies of penta-N-protected polyamide derivatives, tert-butyl N-{9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]carbamate, selective deprotection and acylation reactions were performed. This process highlights the compound's versatility in chemical transformations, providing insight into the synthesis of complex molecules (Pak & Hesse, 1998).

NMR Tag in Protein Research

O-tert-Butyltyrosine, a derivative, was used as an NMR tag for high-molecular-weight systems and for measuring submicromolar ligand binding affinities. The tert-butyl group's singlet resonance in NMR spectra makes it an excellent tag for protein research, allowing observations even in large protein complexes like the DnaB hexamer (Chen et al., 2015).

Safety and Hazards

The safety information for “tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate” indicates a warning signal word. The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVMVTUWHCOHX-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009075-44-8
Record name tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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